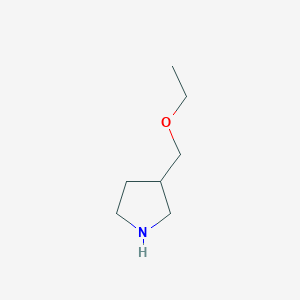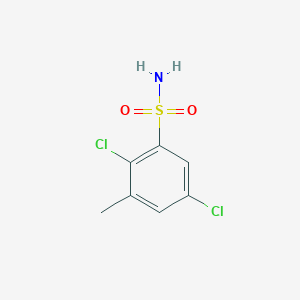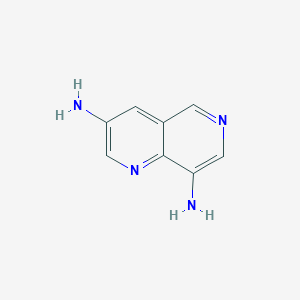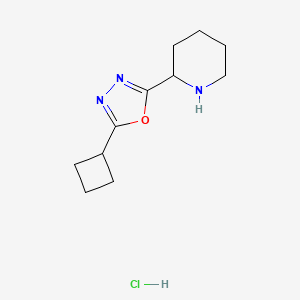
3-(Ethoxymethyl)pyrrolidine
Übersicht
Beschreibung
3-(Ethoxymethyl)pyrrolidine is a chemical compound with the molecular formula C₇H₁₅NO . It is a pyrrolidine derivative that contains an ethoxymethyl group attached to the nitrogen atom. The compound is a liquid at room temperature and is commonly used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of 3-(Ethoxymethyl)pyrrolidine involves the reaction of pyrrolidine with an ethylating agent, typically ethyl bromide or ethyl iodide. The reaction proceeds under mild conditions and yields the desired product. The ethoxymethyl group is introduced onto the nitrogen atom, resulting in the formation of the compound .
Chemical Reactions Analysis
3-(Ethoxymethyl)pyrrolidine can participate in various chemical reactions typical of pyrrolidine derivatives. These include nucleophilic substitution, oxidation, and reduction reactions. Additionally, it can serve as a building block for the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring, a core structure in “3-(Ethoxymethyl)pyrrolidine,” is widely used in medicinal chemistry due to its versatility and presence in biologically active compounds. It’s particularly valued for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage .
Application: This compound can be used to synthesize novel drug candidates with potential selectivity and efficacy. For instance, derivatives of pyrrolidine have shown promise as selective estrogen receptor degraders (SERDs) in the treatment of breast cancer .
Anticancer Agents
Pyrrolidine derivatives have been investigated for their anticancer properties. The introduction of specific substituents can lead to compounds with targeted activity against cancer cells.
Application: “3-(Ethoxymethyl)pyrrolidine” could be modified to create new molecules with antiproliferative effects on various cancer cell lines, potentially leading to new treatments .
Neuropharmacology
Pyrrolidine alkaloids exhibit a range of neuropharmacological activities. The structural diversity of these compounds allows for the development of drugs targeting neurological pathways.
Application: Derivatives of “3-(Ethoxymethyl)pyrrolidine” may be developed as treatments for neurodegenerative diseases or as neuroprotective agents .
Antibacterial and Antifungal Applications
The pyrrolidine scaffold is a part of many compounds with antibacterial and antifungal activities. Its modification can lead to the development of new antimicrobial agents.
Application: By altering the “3-(Ethoxymethyl)pyrrolidine” structure, researchers can create compounds to combat resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Properties
Pyrrolidine derivatives are known for their anti-inflammatory and analgesic effects. These properties make them suitable candidates for the development of pain relief medications.
Application: “3-(Ethoxymethyl)pyrrolidine” can serve as a starting point for synthesizing new drugs aimed at treating chronic pain and inflammatory conditions .
Metabolic Disorders
Compounds containing the pyrrolidine ring have shown potential in treating metabolic disorders such as diabetes.
Application: Research into “3-(Ethoxymethyl)pyrrolidine” derivatives could lead to the discovery of new anti-hyperglycemic agents, offering alternative treatments for diabetes management .
Wirkmechanismus
Target of action
Pyrrolidine derivatives have been found to interact with a variety of biological targets. For instance, some pyrrolidine alkaloids have shown important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of action
The exact mode of action can vary depending on the specific pyrrolidine derivative and its target. For example, some pyrrolidine derivatives have been found to cause apoptotic cell death in certain cancer cells .
Biochemical pathways
Pyrrolidine derivatives can affect various biochemical pathways. For instance, nicotine, a well-known pyrrolidine derivative, is metabolized through several pathways including the pyridine and pyrrolidine pathways .
Result of action
The cellular and molecular effects of pyrrolidine derivatives can be diverse, depending on the specific compound and its biological target. Some pyrrolidine derivatives have been found to have cytotoxic effects on certain cancer cells .
Action environment
The action of pyrrolidine derivatives can be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .
Safety and Hazards
- Safety Data Sheet : Link
Zukünftige Richtungen
Research on 3-(Ethoxymethyl)pyrrolidine continues to explore its applications in drug discovery, catalysis, and materials science. Further investigations into its reactivity, stability, and biological properties will guide future developments .
: Sigma-Aldrich: 3-(Ethoxymethyl)pyrrolidine : PubChem: 3-(Ethoxymethyl)pyrrolidine : Enamine Store: 3-(Ethoxymethyl)pyrrolidine MSDS : BLDPharm: 3-(Ethoxymethyl)pyrrolidine : PubChem: 3-(Ethoxymethyl)pyrrolidine
Eigenschaften
IUPAC Name |
3-(ethoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-9-6-7-3-4-8-5-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFFPDBFVAWYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxymethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1461866.png)



![N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461874.png)




![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)
![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)

![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride](/img/structure/B1461886.png)
![3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B1461887.png)